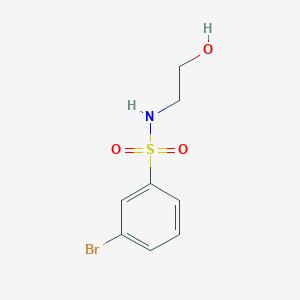
3-bromo-N-(2-hydroxyethyl)benzenesulfonamide
Descripción general
Descripción
3-bromo-N-(2-hydroxyethyl)benzenesulfonamide is a chemical compound with a sulfonamide group and a bromide group. It has a molecular weight of 280.14 . The IUPAC name for this compound is 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide .
Molecular Structure Analysis
The molecular formula of 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide is C8H10BrNO3S . The InChI code for this compound is 1S/C8H10BrNO3S/c9-7-2-1-3-8(6-7)14(12,13)10-4-5-11/h1-3,6,10-11H,4-5H2 .Physical And Chemical Properties Analysis
The compound has a density of 1.645g/cm3 . It has a boiling point of 426.3ºC at 760 mmHg . The melting point is 67-69ºC . The flash point is 211.6ºC .Aplicaciones Científicas De Investigación
Application in Medicinal Chemistry
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : Sulfonamides, such as 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide, have a wide range of biological applications in medicine and as pesticides. They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .
- Methods of Application or Experimental Procedures : The compound 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide is synthesized by the amidation reaction . Its structure was confirmed by 1H and 13C NMR, FTIR, and MS spectroscopies . The single crystal of the title compound was further confirmed by X-ray diffraction (XRD) and the optimized structure of the molecule was calculated by Density Functional Theory (DFT) using the B3LYP method with the 6-311G (2d, p) basis set .
- Results or Outcomes : The results indicated that the DFT optimized molecular structure was consistent with the single crystal structure determined by single crystal XRD . In addition, the molecular electrostatic potential and the frontier molecular orbital of the title compound were further investigated by DFT which showed that the compound had a certain nucleophilic reactivity and a high chemical stability .
Potential as an Antibacterial Drug
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : Sulfonamides, such as 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide, have been used as antibacterial drugs for decades . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .
- Methods of Application or Experimental Procedures : The compound 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide is synthesized by the amidation reaction . Its structure was confirmed by 1H and 13C NMR, FTIR, and MS spectroscopies . The single crystal of the title compound was further confirmed by X-ray diffraction (XRD) and the optimized structure of the molecule was calculated by Density Functional Theory (DFT) using the B3LYP method with the 6-311G (2d, p) basis set .
- Results or Outcomes : The results indicated that the DFT optimized molecular structure was consistent with the single crystal structure determined by single crystal XRD . In addition, the molecular electrostatic potential and the frontier molecular orbital of the title compound were further investigated by DFT which showed that the compound had a certain nucleophilic reactivity and a high chemical stability .
Potential as an Antibacterial Drug
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : Sulfonamides, such as 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide, have been used as antibacterial drugs for decades . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .
- Methods of Application or Experimental Procedures : The compound 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide is synthesized by the amidation reaction . Its structure was confirmed by 1H and 13C NMR, FTIR, and MS spectroscopies . The single crystal of the title compound was further confirmed by X-ray diffraction (XRD) and the optimized structure of the molecule was calculated by Density Functional Theory (DFT) using the B3LYP method with the 6-311G (2d, p) basis set .
- Results or Outcomes : The results indicated that the DFT optimized molecular structure was consistent with the single crystal structure determined by single crystal XRD . In addition, the molecular electrostatic potential and the frontier molecular orbital of the title compound were further investigated by DFT which showed that the compound had a certain nucleophilic reactivity and a high chemical stability .
Safety And Hazards
The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Propiedades
IUPAC Name |
3-bromo-N-(2-hydroxyethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3S/c9-7-2-1-3-8(6-7)14(12,13)10-4-5-11/h1-3,6,10-11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDZBHKLJOEWGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649571 | |
| Record name | 3-Bromo-N-(2-hydroxyethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-hydroxyethyl)benzenesulfonamide | |
CAS RN |
911111-96-1 | |
| Record name | 3-Bromo-N-(2-hydroxyethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

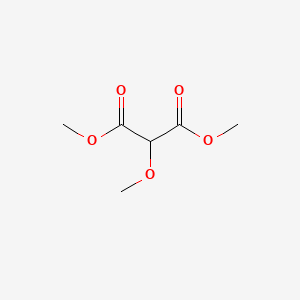
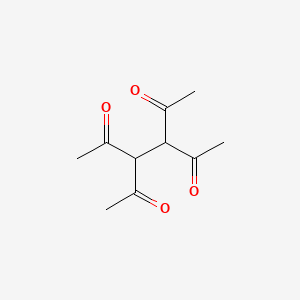
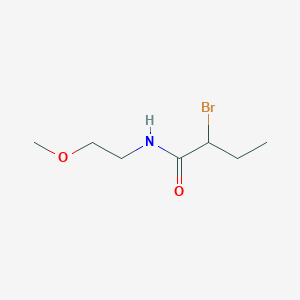
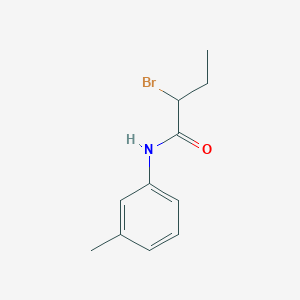
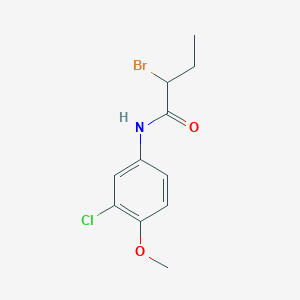
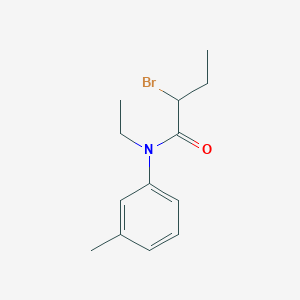
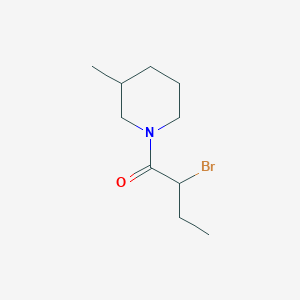
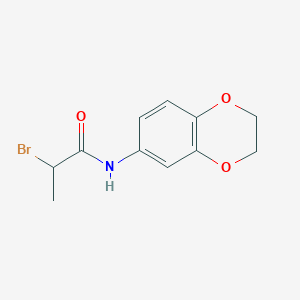
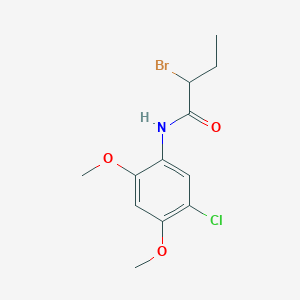

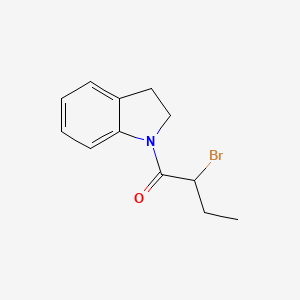
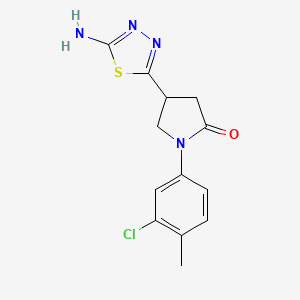
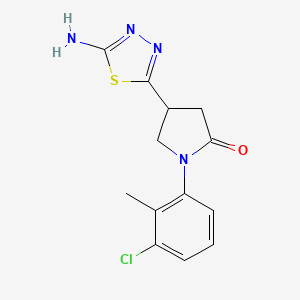
acetic acid](/img/structure/B1293987.png)